An In-depth Technical Guide to Gamma-Octalactone: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Gamma-Octalactone: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-octalactone (γ-octalactone) is a naturally occurring lactone, a cyclic ester, that plays a significant role as a flavor and fragrance compound.[1] It is a key aroma constituent in a variety of fruits such as peaches and apricots, as well as in dairy products and aged spirits.[1] Its characteristic sweet, creamy, and coconut-like aroma with fruity undertones makes it a valuable ingredient in the food, beverage, and cosmetics industries.[2][3] Beyond its sensory applications, γ-octalactone serves as a versatile building block in organic synthesis, presenting opportunities for the development of more complex molecules in pharmaceutical research.[4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, analytical methods, and its role in sensory perception.
Chemical Structure and Identification
Gamma-octalactone is chemically known as 5-butyloxolan-2-one.[5][6] Its structure consists of a five-membered tetrahydrofuran ring with a ketone group at the second position and a butyl side chain at the fifth position.[7] The presence of a chiral center at the C5 position means that γ-octalactone exists as two enantiomers, (R)- and (S)-γ-octalactone, which may exhibit different sensory properties.[8]
Table 1: Chemical Identifiers for Gamma-Octalactone
| Identifier | Value |
| CAS Number | 104-50-7[3][6] |
| Molecular Formula | C₈H₁₄O₂[3][7] |
| IUPAC Name | 5-Butyloxolan-2-one[5][6] |
| Synonyms | 4-Octanolide, 4-Hydroxyoctanoic acid lactone, γ-Octanoic lactone[6] |
| InChI Key | IPBFYZQJXZJBFQ-UHFFFAOYSA-N[6] |
| SMILES | CCCCC1CCC(=O)O1[6] |
| FEMA Number | 2796 |
Physicochemical Properties
Gamma-octalactone is a colorless to pale yellow liquid at room temperature with a characteristic sweet, fruity aroma.[1] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of Gamma-Octalactone
| Property | Value | Reference |
| Molecular Weight | 142.20 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sweet, creamy, coconut-like, with peach and apricot nuances | [1][3] |
| Boiling Point | 234 °C at 760 mmHg | [8] |
| Density | ~0.977 g/cm³ at 25 °C | [4] |
| Flash Point | >100 °C (>212 °F) | [8] |
| Refractive Index | ~1.444 at 20 °C | |
| Solubility | Insoluble in water; soluble in ethanol and oils | [1] |
| Vapor Pressure | 0.002 mmHg at 25 °C |
Synthesis and Production Protocols
Gamma-octalactone can be produced through both chemical synthesis and biotechnological routes. The choice of method often depends on the desired end-use and whether a "natural" or "synthetic" label is required.
Chemical Synthesis
Two primary routes for the chemical synthesis of γ-octalactone are commonly employed.
This protocol is adapted from a similar synthesis for γ-undecalactone and describes a plausible route for γ-octalactone.
-
Methodology:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a thermometer, and a reflux condenser.
-
Initial Charge: Add 75 mL of 1-hexanol and 0.2 g of boric acid (catalyst) to the flask.
-
Heating: Heat the mixture to approximately 170°C with continuous stirring.
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Reactant Addition: Prepare a mixture of 25 mL of 1-hexanol, 8.7 mL of acrylic acid, and 2.4 mL of di-tert-butyl peroxide (initiator). Add this mixture dropwise into the reaction flask over a period of 4-5 hours.
-
Reaction: After the addition is complete, maintain the reaction mixture at 170°C under reflux for an additional 3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The crude product can be purified by vacuum distillation to isolate γ-octalactone.
-
This method involves the acid-catalyzed cyclization of 4-hydroxyoctanoic acid.[8]
-
Methodology:
-
Reactant Preparation: 4-hydroxyoctanoic acid is dissolved in a suitable non-polar solvent such as toluene.
-
Catalyst Addition: A catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid, is added to the solution.
-
Reaction: The mixture is heated to reflux. Water formed during the reaction is removed azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the lactone product.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a sodium bicarbonate solution to neutralize the acid, and then with brine. The organic layer is dried over anhydrous sulfate and the solvent is removed under reduced pressure. The resulting crude γ-octalactone is purified by vacuum distillation.
-
Biotechnological Production (Fermentation)
The production of "natural" γ-octalactone can be achieved via fermentation using various microorganisms, such as the fungus Mucor circinelloides.[2][9] This process typically involves the biotransformation of a suitable substrate like an ester of octanoic acid.
-
Methodology:
-
Inoculum Preparation: Cultivate Mucor circinelloides in a nutrient-rich broth (e.g., Potato Dextrose Broth) for 24-48 hours at 25-28°C on a rotary shaker to produce a mature culture.
-
Fermentation Setup: In a sterile fermenter, prepare a suitable nutrient broth. Inoculate the broth with the mature culture.
-
Substrate Addition: After an initial growth phase of the fungus (e.g., 7 hours), continuously feed the substrate (e.g., ethyl octanoate) into the fermenter at a controlled rate (e.g., 0.7 mL/L/hour).
-
Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g., 27°C) and pH (e.g., 7.1). Ensure aerobic conditions by maintaining a dissolved oxygen concentration of approximately 50% saturation.[9] The total fermentation time is typically around 40-50 hours in a fermenter.[2]
-
Product Extraction: After fermentation, acidify the broth to a low pH (e.g., pH 2.5-3.0) to facilitate the lactonization of any open-chain hydroxy acid.
-
Purification: Extract the γ-octalactone from the broth using an organic solvent such as methylene chloride. The solvent is then removed, and the crude product is purified by distillation.[9]
-
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of γ-octalactone in various matrices due to its volatility.
Quantification by GC-MS
-
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
For liquid samples (e.g., beverages), pipette 10 mL into a centrifuge tube.
-
Add a known amount of an internal standard (e.g., γ-undecalactone).
-
Add 10 mL of dichloromethane, vortex vigorously for 2 minutes, and centrifuge to separate the layers.
-
Collect the organic (lower) layer. Repeat the extraction and combine the organic phases.
-
Dry the extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen to a final volume of ~100 µL.[10]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: Acquire mass spectra over an m/z range of 40-300 amu.
-
Identification: Identify γ-octalactone based on its retention time and comparison of its mass spectrum with a reference spectrum. The characteristic base peak is often at m/z 85.[4]
-
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of γ-octalactone of known concentrations.
-
Quantify the amount of γ-octalactone in the sample by comparing its peak area relative to the internal standard against the calibration curve.
-
-
Sensory Perception and Biological Activity
The perception of γ-octalactone's aroma is initiated by its interaction with olfactory receptors in the nasal cavity.
Olfactory Signaling Pathway
Odorants like γ-octalactone are volatile molecules that, upon inhalation, bind to Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs).[11] These receptors are G-protein coupled receptors (GPCRs).[12] The binding of an odorant molecule induces a conformational change in the receptor, which in turn activates an associated G-protein (G_olf).[12] This initiates a signal transduction cascade, as depicted in the diagram below.
Sensory Evaluation Protocols
To characterize the sensory profile of γ-octalactone or to determine if its presence in a product is detectable, standardized sensory evaluation methods are used.
This is a discriminative test to determine if a sensory difference exists between two samples.[9][13]
-
Objective: To determine if a product with added γ-octalactone is perceptibly different from a control product.
-
Methodology:
-
Panelists: A panel of 20-40 untrained or trained assessors is typically used.
-
Sample Preparation: Prepare two sets of samples: a control (A) and the test sample with γ-octalactone (B).
-
Presentation: Each panelist receives three coded samples, where two are identical and one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The presentation order is randomized across panelists.[2]
-
Evaluation: Panelists are instructed to taste or smell each sample from left to right and identify the "odd" or "different" sample.
-
Data Analysis: The number of correct identifications is tallied. Statistical tables (based on the binomial distribution) are used to determine if the number of correct judgments is significantly greater than what would be expected by chance (which is 1/3 for a triangle test).[2]
-
This method provides a detailed sensory profile of a product.[7][11]
-
Objective: To identify and quantify the specific sensory attributes of γ-octalactone.
-
Methodology:
-
Panelists: A small panel of 8-15 highly trained assessors is required. Training can take 40-120 hours.[11]
-
Vocabulary Development: In initial sessions, panelists are presented with γ-octalactone at various concentrations and collectively develop a list of descriptive terms (e.g., "coconut," "creamy," "peach," "waxy," "sweet").
-
Scaling and Training: Panelists are trained to use an intensity scale (e.g., a 15-point scale or an unstructured line scale) to rate the intensity of each attribute. Reference standards may be used to anchor the scale points.
-
Evaluation: In individual booths, panelists rate the intensity of each attribute for the test sample. The evaluations are done independently and typically replicated.
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between products. The results are often visualized as a "spider web" plot to show the sensory profile.
-
Applications in Research and Drug Development
Gamma-octalactone's utility extends beyond the flavor and fragrance industry into scientific research and development.
-
Chiral Synthesis: As a chiral molecule, γ-octalactone can serve as a starting material or intermediate in the asymmetric synthesis of more complex molecules, including pharmaceuticals and natural products.
-
Insect Attractant Research: It has been identified as a component of fruit aromas that can act as a kairomone, attracting certain insect species.[10] This makes it a subject of interest in the development of environmentally friendly pest management strategies.
-
Metabolite Studies: Gamma-octalactone is a known metabolite in various biological systems, including mammals and fungi.[4] Studying its formation and degradation can provide insights into metabolic pathways.
-
Flavor Chemistry: In food science, research continues to explore how γ-octalactone interacts with other food components to create complex flavor profiles and how its formation is affected by processing and storage conditions.[10]
Conclusion
Gamma-octalactone is a multifaceted compound with significant industrial and research applications. Its well-defined chemical structure and characteristic sensory properties make it a staple in the flavor and fragrance industries. The availability of both chemical and biotechnological synthesis routes provides flexibility in its production. For researchers and drug development professionals, its stable lactone structure offers a valuable scaffold for the synthesis of novel compounds. A thorough understanding of its properties, synthesis, and analytical methods is crucial for its effective application and for exploring its full potential in various scientific disciplines.
References
- 1. Nanjing Yuance Industry & Trade Co., Ltd. [njyuance.cn]
- 2. Triangle Test [sensorysociety.org]
- 3. γ-Octalactone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. gamma-Octalactone | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Descriptive Sensory Analysis | Center for Dairy Research [cdr.wisc.edu]
- 8. ScenTree - Gamma-octalactone (CAS N° 104-50-7) [scentree.co]
- 9. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 12. ctv-jve-journal.org [ctv-jve-journal.org]
- 13. standards.iteh.ai [standards.iteh.ai]
